

Physical and chemical properties of Cholesterol-13C2

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Compound of Interest

Compound Name: Cholesterol-13C2

Cat. No.: B1366941

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An In-depth Technical Guide to Cholesterol-13C2

Introduction: **Cholesterol-13C2** is a stable isotope-labeled version of cholesterol, a vital sterol in mammals that serves as a structural component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.^{[1][2]} In **Cholesterol-13C2**, two carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it an invaluable tool for researchers, particularly in metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^{[1][3][4]} This guide provides a comprehensive overview of the physical and chemical properties of Cholesterol-3,4-¹³C₂, its applications, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental properties of Cholesterol-¹³C₂ are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

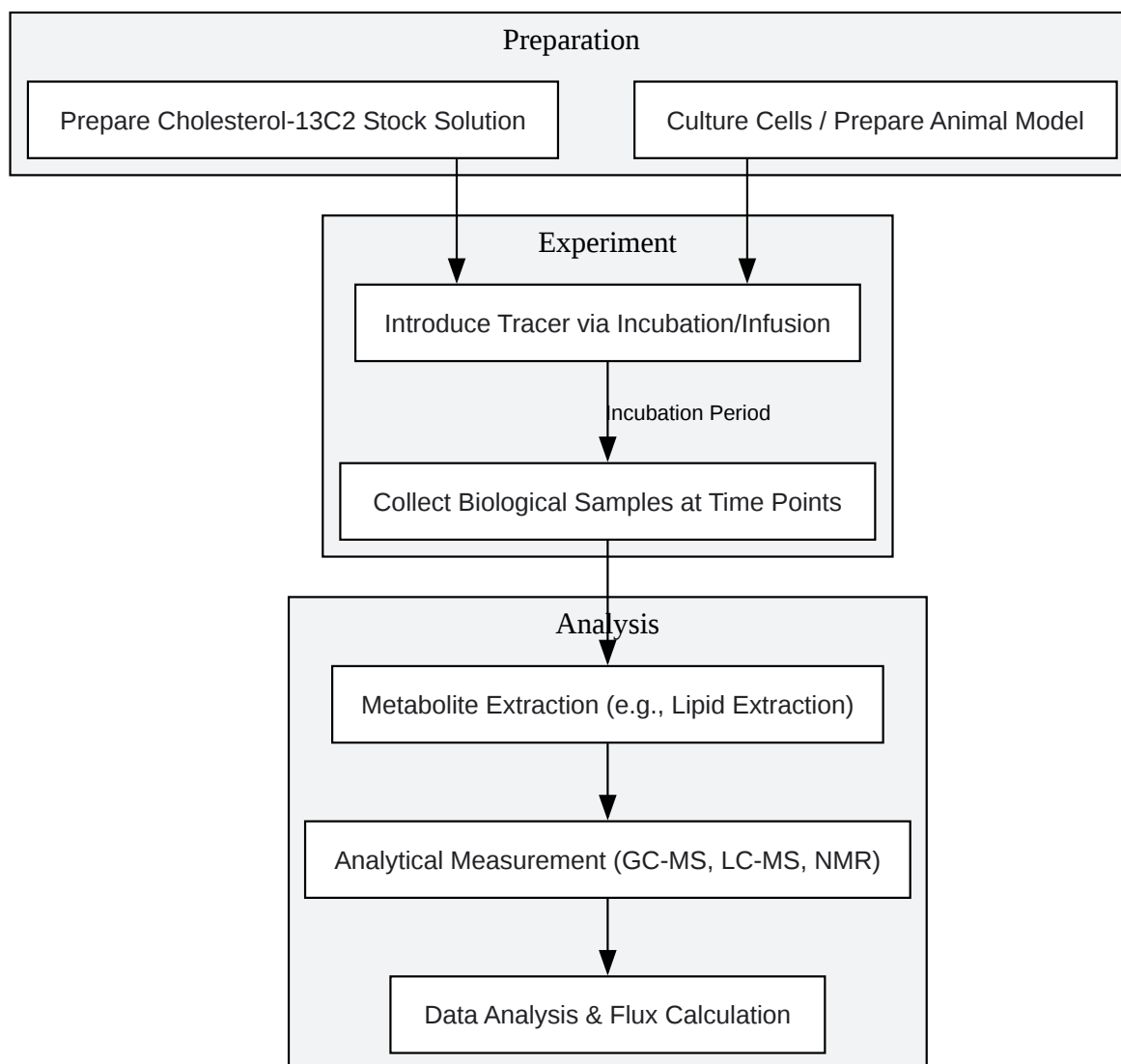
Property	Value	Source(s)
Molecular Formula	C ₂₅ ¹³ C ₂ H ₄₆ O	[5][6]
Molecular Weight	388.64 g/mol	[5][6][7][8]
CAS Number	78887-48-6	[5][6][7]
Appearance	White crystalline powder	[2]
Melting Point	147-149 °C	[6]
Boiling Point	360 °C (decomposes)	[2]
Density	1.072 g/mL at 25°C	
Solubility	Ethanol: 5.56 mg/mL (ultrasonic)	[5]
Optical Activity	[α] _{20/D} -40°, c = 2 in chloroform	[6]
Isotopic Purity	99 atom % ¹³ C	[6]
Chemical Purity	≥98%	[8]
Storage Conditions	Freezer (-20°C), Protect from light	[5][8][9]

Experimental Protocols and Applications

Cholesterol-¹³C₂ is primarily used as a tracer to study cholesterol metabolism and transport in various biological systems.[9][10] Its stability allows for long-term studies without the concerns associated with radioactive isotopes.[4]

General Workflow for Stable Isotope Tracing

Stable isotope-labeled compounds like Cholesterol-¹³C₂ are fundamental to metabolic flux analysis. The general process involves introducing the tracer into a biological system and monitoring its incorporation into downstream metabolites. This allows for the quantification of metabolic pathway activity.



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General workflow for a **Cholesterol-13C2** tracing experiment.

Protocol: Tracking Cholesterol Biosynthesis in Cultured Cells

A key application is tracking the biosynthesis of cholesterol in cell cultures, such as in hepatocellular carcinoma (HCC) cells, to understand disease mechanisms.[\[11\]](#)[\[12\]](#)[\[13\]](#) The following protocol is a detailed methodology for such an experiment.

Objective: To quantify newly synthesized cholesterol in cultured cells using a ^{13}C -labeled precursor like ^{13}C -D-Glucose, which gets incorporated into cholesterol.

I. Cell Culture and Labeling

- Seed cells (e.g., HCC cells) in culture dishes and allow them to adhere for approximately 12 hours.[\[11\]](#)
- Replace the standard medium with a specialized medium containing the ^{13}C tracer. For example, DMEM supplemented with D-Glucose ($\text{U-}^{13}\text{C}_6$, 99%).[\[11\]](#)
- Incubate the cells in the labeling medium for a period ranging from 24 to 72 hours, allowing the ^{13}C label to be incorporated into cellular metabolites, including cholesterol.[\[11\]](#)

II. Sample Collection and Preparation

- After incubation, wash the cells with PBS and detach them using trypsin.[\[11\]](#)
- Collect the cells by centrifugation at $1500 \times g$ for 5 minutes.[\[11\]](#)
- Wash the cell pellets twice with PBS to remove residual medium.[\[11\]](#)
- Freeze-dry the cell pellets for approximately 2 days and record the dry mass. Store the dried pellets at -20°C until extraction.[\[11\]](#)

III. Lipid Extraction

- Homogenize the dried cell pellets in a 0.01% Butylated hydroxytoluene (BHT) solution to prevent oxidation. Keep samples on ice.[\[11\]](#)
- Perform a lipid extraction using a cold Folch solution (chloroform:methanol, 2:1 v/v).[\[11\]](#)
- Vortex the samples and place them on a shaker for 30 minutes at 100-150 rpm.[\[11\]](#)

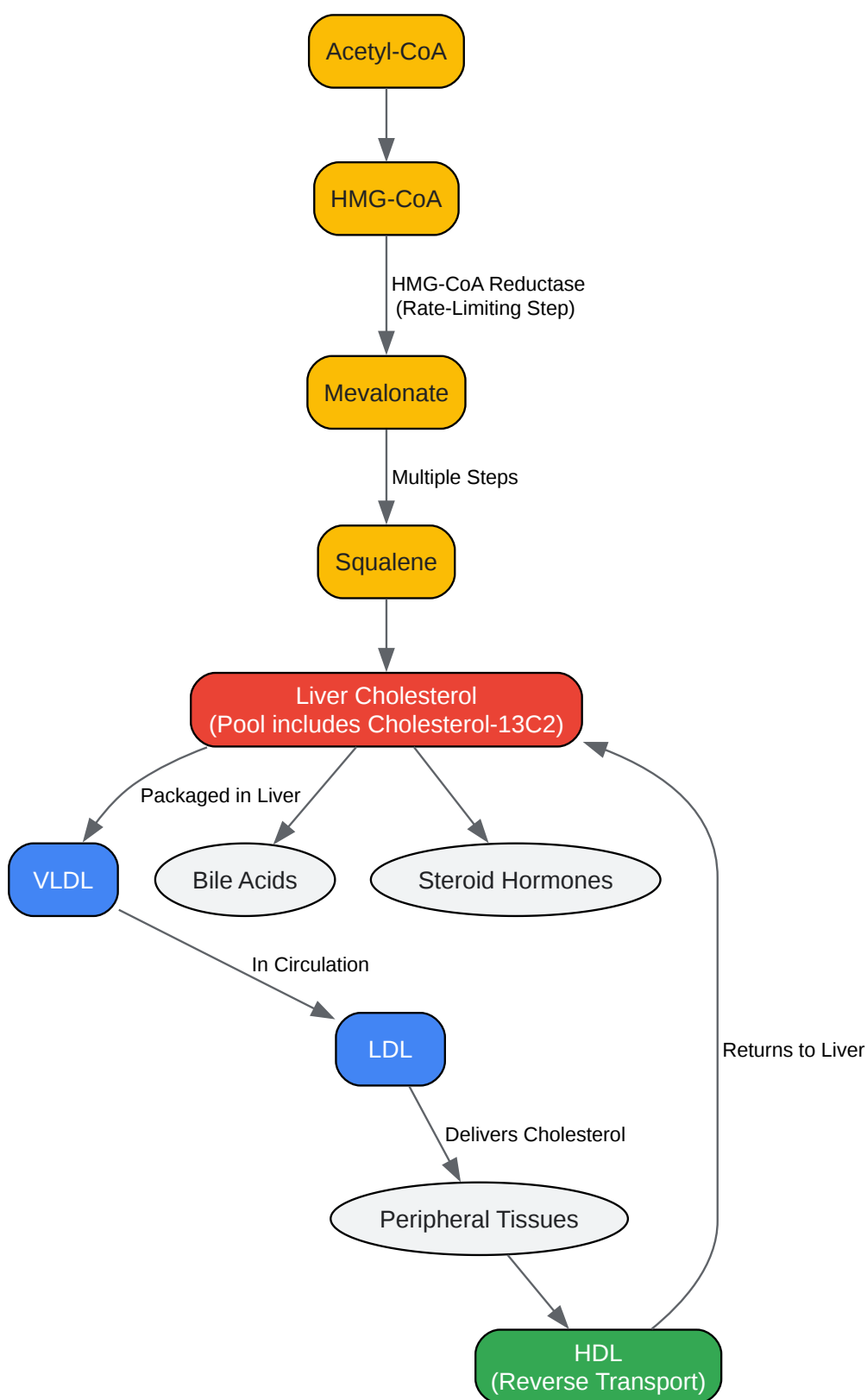
- Centrifuge for 10 minutes at 3000 x g to separate the sample into two phases. The lower organic phase contains the lipids.[11]

IV. Analysis by Mass Spectrometry

- The extracted lipids are then prepared for analysis.
- Use a system like a Gas Chromatography-Isotope Ratio Mass Spectrometer (GC-IRMS) to separate and analyze the cholesterol.[11]
- The mass spectrometer detects the mass difference between unlabeled cholesterol and the newly synthesized ^{13}C -labeled cholesterol, allowing for quantification of cholesterol biosynthesis.[4][11]

Role in Metabolic Pathways

Cholesterol metabolism is a complex, tightly regulated process involving synthesis, transport, and conversion. Cholesterol- $^{13}\text{C}_2$ serves as a tracer to investigate these pathways.[14][15] The diagram below illustrates the endogenous pathway, where the fate of labeled cholesterol can be tracked.



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Endogenous cholesterol metabolism pathway.

Applications in Research:

- Metabolic Flux Analysis: Quantifying the rate of cholesterol synthesis and turnover in various physiological and pathological states.[1]
- Drug Development: Assessing the impact of new therapeutic agents on cholesterol metabolism.[16]
- Clinical Mass Spectrometry: Used as an internal standard for the precise quantification of cholesterol levels in biological samples.[1][8]
- Biomolecular NMR: Investigating the structure, dynamics, and interactions of cholesterol within lipid bilayers and with membrane proteins.[8][17]

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